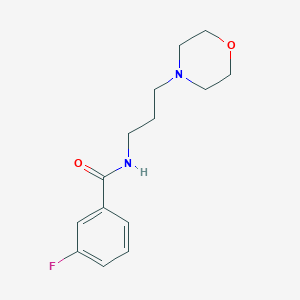
3-Fluoro-N-(3-morpholinopropyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-N-(3-morpholinopropyl)benzamide is an organic compound belonging to the class of phenylmorpholines. It contains a morpholine ring and a benzene ring linked through a carbon-nitrogen bond. This compound is primarily used in proteomics research and has a molecular formula of C14H19FN2O2 with a molecular weight of 266.31 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-(3-morpholinopropyl)benzamide typically involves the reaction of 3-fluorobenzoyl chloride with 3-morpholin-4-ylpropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through rigorous quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-N-(3-morpholinopropyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Aplicaciones Científicas De Investigación
3-Fluoro-N-(3-morpholinopropyl)benzamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacological agent.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-N-(3-morpholinopropyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately affecting the physiological state of the organism .
Comparación Con Compuestos Similares
Similar Compounds
- 4-fluoro-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine
- 3-fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]benzamide
Uniqueness
3-Fluoro-N-(3-morpholinopropyl)benzamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of a fluorine atom and a morpholine ring makes it particularly useful in proteomics research and as a potential pharmacological agent .
Propiedades
Número CAS |
304882-55-1 |
|---|---|
Fórmula molecular |
C14H19FN2O2 |
Peso molecular |
266.31g/mol |
Nombre IUPAC |
3-fluoro-N-(3-morpholin-4-ylpropyl)benzamide |
InChI |
InChI=1S/C14H19FN2O2/c15-13-4-1-3-12(11-13)14(18)16-5-2-6-17-7-9-19-10-8-17/h1,3-4,11H,2,5-10H2,(H,16,18) |
Clave InChI |
ZDCOACRGBXJCBP-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCNC(=O)C2=CC(=CC=C2)F |
SMILES canónico |
C1COCCN1CCCNC(=O)C2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


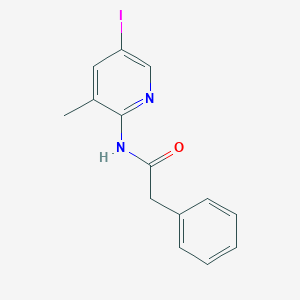
![4-[5-amino-4-(4-chlorophenyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B399914.png)
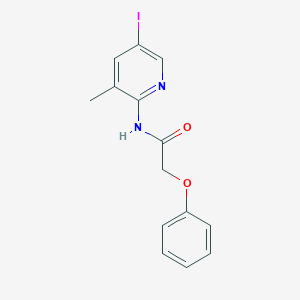
![4-butoxy-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B399916.png)
![1-Butyl-4,10a-diphenyl-1,5,10,10a-tetrahydropyrrolo[2,3-b][1,5]benzodiazepine-2,3-dione](/img/structure/B399919.png)

![methyl [3-hydroxy-2-oxo-5-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]-3-(trifluoromethyl)-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B399923.png)
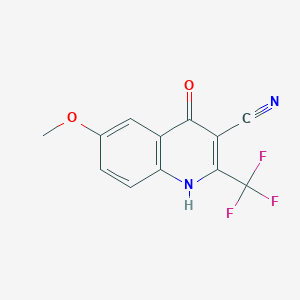
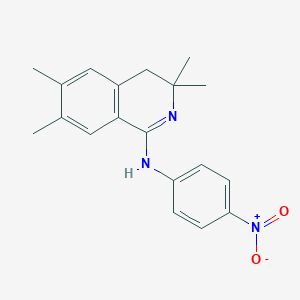
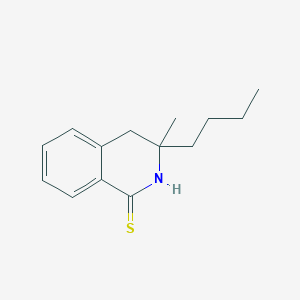
![4-[(2-Bromo-4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine](/img/structure/B399930.png)
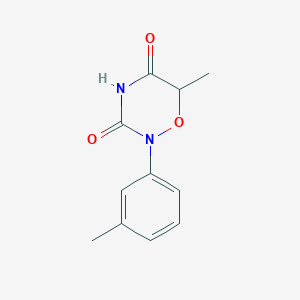
![3-(5-Bromo-2-furyl)-5,6-dihydrospiro([1,2,4]triazolo[3,4-a]isoquinoline-5,1'-cyclopentane)](/img/structure/B399934.png)

